molecular formula C14H18O B13740158 3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one CAS No. 3488-53-7

3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one

Cat. No.: B13740158
CAS No.: 3488-53-7
M. Wt: 202.29 g/mol
InChI Key: WBHFPFIOLVKAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-methyl-4-(4-propan-2-ylphenyl)but-3-en-2-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a phenyl ring substituted with an isopropyl group and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-methyl-4-(4-propan-2-ylphenyl)but-3-en-2-one typically involves the aldol condensation reaction. This reaction is carried out between an aromatic aldehyde and a ketone under basic conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of (Z)-3-methyl-4-(4-propan-2-ylphenyl)but-3-en-2-one may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-methyl-4-(4-propan-2-ylphenyl)but-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

(Z)-3-methyl-4-(4-propan-2-ylphenyl)but-3-en-2-one has several scientific research applications, including:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-methyl-4-(4-propan-2-ylphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-methyl-4-(4-propan-2-ylphenyl)but-3-en-2-one: The trans isomer of the compound, which may have different chemical and biological properties.

    4-(4-propan-2-ylphenyl)butan-2-one: A related compound lacking the double bond, which may affect its reactivity and applications.

Uniqueness

(Z)-3-methyl-4-(4-propan-2-ylphenyl)but-3-en-2-one is unique due to its specific structural features, such as the presence of the (Z)-configuration and the combination of aromatic and aliphatic moieties

Properties

CAS No.

3488-53-7

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

3-methyl-4-(4-propan-2-ylphenyl)but-3-en-2-one

InChI

InChI=1S/C14H18O/c1-10(2)14-7-5-13(6-8-14)9-11(3)12(4)15/h5-10H,1-4H3

InChI Key

WBHFPFIOLVKAIH-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C)/C(=O)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.